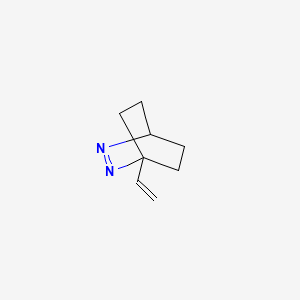
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diazabicyclo(222)oct-2-ene, 1-vinyl- is a bicyclic nitrogen-containing compound with the molecular formula C8H12N2 It is known for its unique structure, which includes a bicyclic framework with a vinyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- typically involves the reaction of a suitable precursor with a diazo compound. One common method is the reaction of 1,5-cyclooctadiene with diazomethane under controlled conditions to form the desired bicyclic structure . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific solvents can further improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The vinyl group allows for substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds applications in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- involves its interaction with molecular targets through its reactive sites. The vinyl group and the nitrogen atoms in the bicyclic structure play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Diazabicyclo(2.2.2)oct-2-ene: Lacks the vinyl group but shares the bicyclic framework.
1,4-Diazabicyclo(2.2.2)octane: Another bicyclic nitrogen compound with different reactivity and applications.
Uniqueness
2,3-Diazabicyclo(2.2.2)oct-2-ene, 1-vinyl- is unique due to the presence of the vinyl group, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
71647-32-0 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-ethenyl-2,3-diazabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C8H12N2/c1-2-8-5-3-7(4-6-8)9-10-8/h2,7H,1,3-6H2 |
Clé InChI |
BBUMCYVZQYSGRL-UHFFFAOYSA-N |
SMILES canonique |
C=CC12CCC(CC1)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
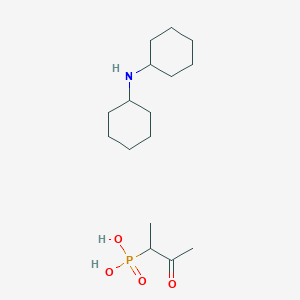

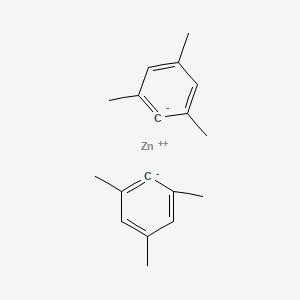
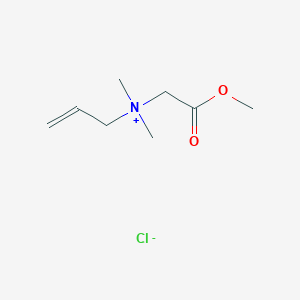



![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
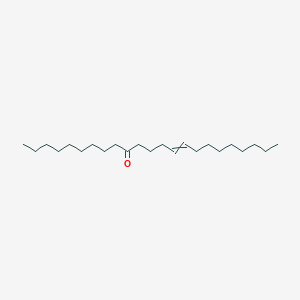
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
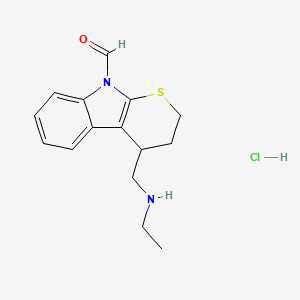
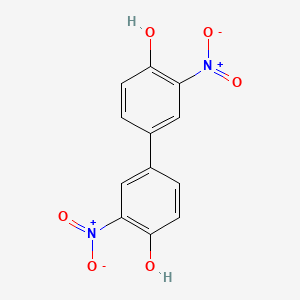
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
